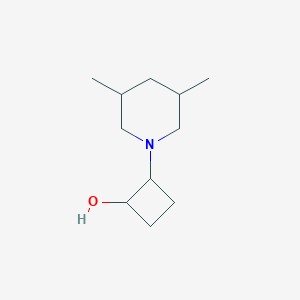

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol

Description

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H21NO/c1-8-5-9(2)7-12(6-8)10-3-4-11(10)13/h8-11,13H,3-7H2,1-2H3 |

InChI Key |

QVKSUMDKMSBRSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2CCC2O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with 3,5-dimethylpiperidine in the presence of a reducing agent. The reaction conditions typically involve a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its piperidine moiety is a common feature in many biologically active compounds.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of pain management and neuroprotection.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, inflammation, and cell proliferation .

Comparison with Similar Compounds

Key Differences :

- Heterocyclic Ring : The pyridinium ring (aromatic, positively charged) in this compound contrasts with the saturated piperidine ring in the target molecule. Pyridinium derivatives often exhibit enhanced solubility in polar solvents due to charge interactions, whereas piperidines are more lipophilic .

- Cyclobutane Substituents: The presence of 3,4-dioxo and enolate groups in this compound introduces electrophilic character, enabling nucleophilic additions. In contrast, the cyclobutanol group in the target compound provides a hydroxyl group for hydrogen bonding or derivatization .

- Molecular Weight: The pyridinium derivative has a lower molecular weight (203.19 g/mol vs.

Compounds from Pharmaceutical Catalogs

- 3,3'-Dimethyl-1,1'-diphenyl-1H,1'H-[4,4'-bipyrazole]-5,5'-diol : This bipyrazole diol features rigid aromatic systems and hydrogen-bonding hydroxyl groups. Unlike the target compound, its planar structure may limit membrane permeability but enhance stacking interactions in crystal lattices .

- The target compound’s piperidine and cyclobutanol groups may offer different pharmacokinetic profiles due to altered lipophilicity and steric bulk .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol | C₁₃H₂₃NO (est.) | ~209.3 (est.) | Cyclobutanol, piperidine | Flexible piperidine, H-bond donor |

| 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate | C₁₁H₉NO₃ | 203.19 | Pyridinium, dioxo-enolate | Charged, electrophilic |

| 3,3'-Dimethyl-1,1'-diphenyl-[4,4'-bipyrazole]-5,5'-diol | C₂₀H₁₈N₄O₂ | 346.39 | Bipyrazole, diol | Rigid, aromatic |

| 2-(4-Fluorophenyl)-1,3-di(triazol-1-yl)propan-2-ol | C₁₃H₁₃FN₆O | 296.29 | Fluorophenyl, triazole, tertiary alcohol | Metabolic stability, antifungal |

Research Findings and Implications

- Reactivity: The pyridinium derivative’s enolate group () facilitates reactions with electrophiles, whereas the target compound’s cyclobutanol may undergo oxidation or esterification .

- Biological Activity: Triazole-containing analogs () are often bioactive due to their ability to mimic purine bases, suggesting that the target compound’s piperidine-cyclobutanol system could be optimized for receptor binding .

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C11H19N |

| Molecular Weight | 179.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(CN(C(C1)CC)C)C(C)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exhibit effects such as:

- Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition: Inhibitory effects on specific enzymes may lead to alterations in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties. For instance, it has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for developing targeted cancer therapies.

Study 1: Neuroprotective Potential

In a study examining the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells:

- Methodology: Cells were treated with varying concentrations of the compound and exposed to oxidative stress.

- Results: The compound significantly reduced cell death and increased cell viability compared to control groups.

Study 2: Anticancer Activity

A separate investigation assessed the anticancer efficacy of the compound against human breast cancer cell lines (MCF7):

- Methodology: MCF7 cells were treated with different doses of the compound.

- Results: The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.